2-Azido-1-(4-isopentylpiperazin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of azido compounds like “2-Azido-1-(4-isopentylpiperazin-1-yl)ethan-1-one” involves the use of reagents, catalysts, solvents, or raw materials in the manufacturing process . These compounds can also undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles .Chemical Reactions Analysis
Azido compounds are known to react with alkynes to form 1,2,3-triazoles . This reaction is commonly used in the preparation of various drug substances .Scientific Research Applications
HIV-1 Inhibitors
Azaindole derivatives, including those with azido functional groups, have been investigated for their potential as inhibitors of HIV-1 attachment. These compounds target the viral envelope protein gp120, showing promising in vitro potency and pharmacokinetic profiles. Such research underscores the critical role of structural variation in enhancing antiviral activity and developing new drug candidates for HIV treatment (Regueiro-Ren et al., 2013).
Magnetic Materials
Azido-bridged Co(2+) compounds with flexible coligands have been synthesized, showcasing different magnetic properties based on their structural conformation. These compounds form various dimensional structures such as 1D chains and 2D layers, leading to antiferromagnetic or weak ferromagnetic behavior. This research highlights the importance of azido groups in constructing materials with tailored magnetic properties (Li et al., 2008).
Photoredox Catalysis
A study described the use of sodium azide and heteroarenium salts in a three-component alkene alkylazidation reaction under visible light photoredox catalysis. This process facilitates the simultaneous incorporation of azido groups and 1,4-dihydropyridin-4-yl groups across C=C bonds, demonstrating a novel approach to alkene difunctionalization and highlighting the utility of azido groups in synthetic chemistry (Yang et al., 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Researchers should explore its interactions with specific targets and evaluate its effects in various biological contexts . If you need more information or have any other questions, feel free to ask! 😊
Properties
IUPAC Name |
2-azido-1-[4-(3-methylbutyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-10(2)3-4-15-5-7-16(8-6-15)11(17)9-13-14-12/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIGQZRDWJGYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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